molecular formula C21H22FN5O2 B2769402 (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 2034354-15-7

(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2769402
CAS No.: 2034354-15-7
M. Wt: 395.438
InChI Key: BWHQJKGCIMDNOU-UHFFFAOYSA-N
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Description

(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22FN5O2 and its molecular weight is 395.438. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A study by Nagaraj et al. (2018) detailed the synthesis of novel triazole analogues of piperazine and their antibacterial activity against human pathogenic bacteria such as Escherichia coli and Klebsiella pneumoniae. Compounds with different substituents on the piperazine ring showed significant inhibition of bacterial growth, highlighting their potential as antibacterial agents (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).

Acetylcholinesterase Inhibitors

Saeedi et al. (2019) focused on the design and synthesis of arylisoxazole-phenylpiperazines as selective acetylcholinesterase inhibitors. These compounds showed significant potential in inhibiting acetylcholinesterase, which is relevant for treating diseases such as Alzheimer's. The study also emphasized the specificity of these compounds towards acetylcholinesterase over butyrylcholinesterase (Mina Saeedi et al., 2019).

P2X7 Antagonists for Mood Disorders

Chrovian et al. (2018) developed novel P2X7 antagonists through a cycloaddition reaction approach. These compounds were evaluated for their effectiveness in rat models, with certain compounds showing robust receptor occupancy and good tolerability. This research paves the way for potential treatments for mood disorders based on P2X7 antagonism (C. Chrovian et al., 2018).

Endocannabinoid Hydrolase Inhibitors

A study by Morera et al. (2012) synthesized and tested compounds on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). The research identified potent inhibitors with significant selectivity, contributing to the understanding of endocannabinoid metabolic regulation and potential therapeutic targets for related disorders (Ludovica Morera et al., 2012).

Antifungal Activity

Lv et al. (2013) synthesized novel pyrazole derivatives showing promising antifungal activity. This work contributes to the search for new antifungal agents, highlighting the importance of specific substituents for enhancing activity (Hong-Shui Lv et al., 2013).

Properties

IUPAC Name

[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2/c22-18-9-5-4-8-17(18)20(28)15-27-14-19(23-24-27)21(29)26-12-10-25(11-13-26)16-6-2-1-3-7-16/h1-9,14,20,28H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHQJKGCIMDNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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